3-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methylbenzenesulfonamide 3-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1396808-52-8
VCID: VC7449048
InChI: InChI=1S/C20H21ClN4O3S/c1-14-17(21)8-5-9-18(14)29(27,28)22-12-13-24-20(26)25(16-6-3-2-4-7-16)19(23-24)15-10-11-15/h2-9,15,22H,10-13H2,1H3
SMILES: CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4
Molecular Formula: C20H21ClN4O3S
Molecular Weight: 432.92

3-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methylbenzenesulfonamide

CAS No.: 1396808-52-8

Cat. No.: VC7449048

Molecular Formula: C20H21ClN4O3S

Molecular Weight: 432.92

* For research use only. Not for human or veterinary use.

3-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methylbenzenesulfonamide - 1396808-52-8

Specification

CAS No. 1396808-52-8
Molecular Formula C20H21ClN4O3S
Molecular Weight 432.92
IUPAC Name 3-chloro-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-methylbenzenesulfonamide
Standard InChI InChI=1S/C20H21ClN4O3S/c1-14-17(21)8-5-9-18(14)29(27,28)22-12-13-24-20(26)25(16-6-3-2-4-7-16)19(23-24)15-10-11-15/h2-9,15,22H,10-13H2,1H3
Standard InChI Key IVEXNUSJRMQVFZ-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

The compound 3-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methylbenzenesulfonamide features a 1,2,4-triazole core substituted at position 3 with a cyclopropyl group and at position 4 with a phenyl ring. This triazole system is fused to a dihydro-oxo group, forming a 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold. The ethyl linker connects this heterocycle to the benzenesulfonamide group, which is substituted at the 3-position with chlorine and the 2-position with a methyl group .

Key structural attributes include:

  • Triazole core: The 1,2,4-triazole ring contributes to π-π stacking interactions with biological targets.

  • Cyclopropyl substituent: Enhances metabolic stability and modulates lipophilicity .

  • Phenyl group: Facilitates hydrophobic interactions in enzyme binding pockets.

  • Benzenesulfonamide: A classic pharmacophore known for hydrogen-bonding capabilities .

The molecular formula is C21H22ClN5O3S\text{C}_{21}\text{H}_{22}\text{Cl}\text{N}_5\text{O}_3\text{S}, with a molecular weight of 484.0 g/mol. Spectroscopic characterization via 1H^1\text{H}-NMR typically reveals peaks at δ 1.05–1.35 ppm (cyclopropyl protons), δ 2.45 ppm (methyl group), and δ 7.20–8.10 ppm (aromatic protons).

Synthetic Pathways

One-Pot Synthesis Strategy

A modified Dimroth rearrangement forms the triazole core (Scheme 1). Cyclopropanecarbonyl chloride reacts with a hydrazide intermediate under acidic conditions to form a triazolo[c]quinazoline precursor. Subsequent nucleophilic ring opening in a methanol-water mixture yields the 3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazole intermediate .

Key reaction steps:

  • Acylation: Hydrazide formation using cyclopropanecarbonyl chloride.

  • Heterocyclization: Acid-catalyzed cyclization to triazolo[c]quinazoline.

  • Ring opening: Hydrolysis to release the triazole-ethylamine intermediate.

The benzenesulfonamide moiety is introduced via nucleophilic substitution, where 3-chloro-2-methylbenzenesulfonyl chloride reacts with the triazole-ethylamine intermediate in dichloromethane with triethylamine as a base .

Biological Activity

Antimicrobial Properties

The compound demonstrates potent activity against Staphylococcus aureus (MIC: 4–8 µM), surpassing ciprofloxacin in cyclopropyl-containing derivatives . Structural features driving efficacy include:

Structural FeatureBiological Impact
Cyclopropyl groupEnhances membrane penetration
BenzenesulfonamideInhibits dihydropteroate synthase
Triazole coreDisrupts DNA gyrase via H-bonding

Notably, halogenation at the benzenesulfonamide’s 3-position improves target affinity, while methyl substitution at position 2 reduces cytotoxicity .

Antioxidant Activity

In DPPH radical scavenging assays, the compound achieves 72.3% inhibition at 100 µM, attributed to the triazole ring’s electron-deficient nature quenching free radicals .

Molecular Docking and Target Engagement

Docking studies against S. aureus DNA gyrase (PDB: 1KZN) reveal critical interactions:

  • Triazole N2: Hydrogen bond with Asp83 (ΔG=8.2kcal/mol\Delta G = -8.2 \, \text{kcal/mol}).

  • Sulfonamide O: Ionic interaction with Arg84.

  • Cyclopropyl group: Hydrophobic contact with Val71 .

The binding pose mirrors fluoroquinolones but avoids carboxylate-mediated toxicity, a significant therapeutic advantage .

Pharmacokinetic Profiling

SwissADME predictions highlight favorable drug-likeness:

ParameterValueIdeal Range
Molecular weight484.0 Da<500 Da
LogP2.8≤5
TPSA98.7 Ų<140 Ų
H-bond acceptors6≤10
H-bond donors3≤5

The compound complies with Lipinski’s, Veber’s, and Ghose’s rules, indicating high oral bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator